Erythromycin C

Vue d'ensemble

Description

L'érythromycine C est un antibiotique macrolide produit par la bactérie Saccharopolyspora erythraea (anciennement Streptomyces erythraeus). C'est l'un des nombreux composés de l'érythromycine, qui comprennent également l'érythromycine A, B, D, E, F et G . L'érythromycine C est connue pour son activité antimicrobienne à large spectre, ce qui la rend efficace contre une variété d'infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'érythromycine C est généralement produite par biosynthèse pendant la fermentation de Saccharopolyspora erythraea . Le processus implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification du composé antibiotique . La méthode de préparation peut impliquer la dissolution de l'érythromycine dans un mélange de lipides fondus, suivie d'une réhydratation dans un tampon HEPES isotonique .

Méthodes de production industrielle : La production industrielle d'érythromycine C implique des procédés de fermentation à grande échelle utilisant Saccharopolyspora erythraea. Le bouillon de fermentation est ensuite soumis à diverses techniques de séparation et de purification, telles que l'extraction par solvant pré-dispersé (PDSE) utilisant des aphrons liquides colloïdaux (CLA) . Cette méthode permet d'isoler efficacement l'érythromycine C du bouillon de fermentation.

Analyse Des Réactions Chimiques

Types de réactions : L'érythromycine C subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer sa stabilité et son efficacité.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'érythromycine C comprennent les réactifs électrophiles, tels que les halogènes et les composés benzènesulfényles . Les réactions se produisent généralement dans des conditions contrôlées pour garantir que les modifications souhaitées sont réalisées.

Principaux produits formés : Les principaux produits formés à partir des réactions de l'érythromycine C comprennent divers analogues et dérivés qui présentent une stabilité et une activité antimicrobienne améliorées . Ces modifications aident à surmonter les limites de l'érythromycine C, telles que son instabilité en milieu acide .

Applications de la recherche scientifique

L'érythromycine C a un large éventail d'applications de recherche scientifique en chimie, biologie, médecine et industrie. En chimie, elle est utilisée comme composé modèle pour étudier les antibiotiques macrolides et leurs modifications . En biologie, l'érythromycine C est utilisée pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance aux antibiotiques . En médecine, elle est utilisée pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et les maladies sexuellement transmissibles . Dans l'industrie, l'érythromycine C est utilisée dans le développement de systèmes avancés d'administration de médicaments, tels que les nanoparticules et les liposomes, pour améliorer son efficacité et sa biodisponibilité .

Mécanisme d'action

L'érythromycine C exerce ses effets en inhibant la synthèse des protéines bactériennes . Elle se lie à la molécule d'ARN ribosomique 23S dans la sous-unité 50S du ribosome bactérien, provoquant un blocage de la synthèse de la chaîne peptidique . Cette inhibition empêche finalement les bactéries de produire des protéines essentielles, ce qui entraîne leur mort . Les cibles moléculaires de l'érythromycine C comprennent diverses protéines ribosomiques bactériennes impliquées dans la synthèse des protéines .

Applications De Recherche Scientifique

Erythromycin C has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their modifications . In biology, this compound is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance . In medicine, it is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases . In industry, this compound is used in the development of advanced drug delivery systems, such as nanoparticles and liposomes, to improve its efficacy and bioavailability .

Mécanisme D'action

Erythromycin C exerts its effects by inhibiting bacterial protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis . This inhibition ultimately prevents the bacteria from producing essential proteins, leading to their death . The molecular targets of this compound include various bacterial ribosomal proteins involved in protein synthesis .

Comparaison Avec Des Composés Similaires

L'érythromycine C fait partie du groupe des antibiotiques macrolides, qui comprend également l'azithromycine, la clarithromycine et la spiramycine . Comparée à ces composés similaires, l'érythromycine C a une structure unique qui contribue à son activité antimicrobienne à large spectre . Elle partage également certaines limites, telles que l'instabilité en milieu acide, qui ont été traitées par le développement d'analogues tels que l'azithromycine et la clarithromycine .

Liste des composés similaires :- Érythromycine A

- Érythromycine B

- Azithromycine

- Clarithromycine

- Spiramycine

L'érythromycine C se distingue par ses caractéristiques structurelles spécifiques et son rôle dans le développement de systèmes avancés d'administration de médicaments .

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRKHPRXPSWNT-QNPWSHAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-02-1 | |

| Record name | Erythromycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1675-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

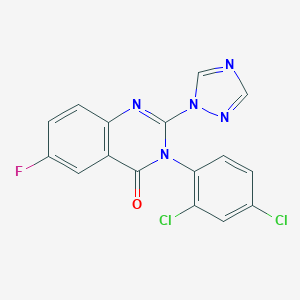

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Erythromycin C, similar to other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding inhibits bacterial protein synthesis by interfering with the translocation step of polypeptide elongation. [] While the exact mechanism of action may differ slightly from erythromycin A, the primary target and downstream effects are believed to be similar.

A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 719.9 g/mol. []

A: Yes, the solution structure and 1H and 13C NMR spectral assignments of this compound have been determined in both organic and aqueous solutions. [, ] These studies revealed the presence of a 4:5 equilibrium mixture of the 9-ketone and 12,9-hemiacetal ring-chain tautomers in aqueous solution at ambient temperature. []

A: this compound is produced as a natural by-product during the fermentation process of erythromycin A by Saccharopolyspora erythraea. []

A: Several methods have been explored for the separation and purification of this compound, including reverse extraction with buffer solutions, [] high-speed countercurrent chromatography, [] and adsorption separation using macroporous resins like SP825. [] These methods exploit the differences in physicochemical properties between erythromycin A and C to achieve separation.

A: EryG catalyzes the 3''-O-methylation of this compound and D to form erythromycin A and B, respectively. [] Mutations in the eryG gene can lead to the accumulation of this compound and D in Saccharopolyspora erythraea cultures. [, ]

A: Yes, researchers have successfully produced this compound in Escherichia coli by expressing genes from the megalomicin biosynthetic pathway. [] This approach involved engineering two artificial operons to produce the necessary deoxysugar precursors and tailoring enzymes required to convert 6-deoxyerythronolide B to this compound. []

A: Yes, erythromycins H and I have been isolated from the halophilic actinomycete Actinopolyspora sp. YIM90600, which also produces high titers of this compound. [, ] These novel congeners provide insights into the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis. []

A: Yes, five novel pseudo-erythromycin derivatives, including pseudo-erythromycin A-6,9-hemiketal and 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal, have been identified in Streptomyces erythraea mother liquor concentrates. [] These derivatives are characterized by a 12-membered macrocyclic ring resulting from C13----C11 trans-lactonization and exhibit very little antimicrobial activity. []

A: this compound exhibits weaker antibacterial activity compared to erythromycin A. [, ] It generally shows about half the activity of erythromycin A against various gram-positive bacteria. []

A: Understanding the biosynthetic pathway and activity of this compound is crucial in the context of antimicrobial resistance as it can serve as a precursor for erythromycin A. [] Disrupting the final conversion steps can lead to the accumulation of this compound and could potentially contribute to the development of resistance.

A: While this compound itself is not currently used clinically, its presence as a significant component in commercial erythromycin preparations has been reported. [] This highlights the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations.

A: Studying the biosynthesis, structure-activity relationships, and resistance mechanisms associated with this compound can inform the development of novel erythromycin analogs with improved activity, stability, and a broader spectrum of activity. [, ] This knowledge can contribute to the fight against antibiotic resistance by providing new therapeutic options.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[6-[5-Acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B159497.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)